Cholesterol-d4

Übersicht

Beschreibung

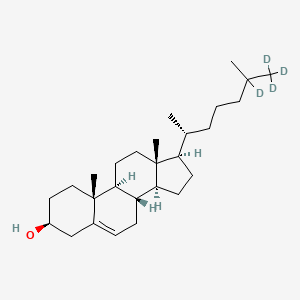

Cholesterol-d4 is a variant of cholesterol, a major component of biological membranes. It is crucial for various cellular events such as signaling, viral/bacterial infection, and membrane trafficking, in addition to its essential role as an ingredient of steroid hormones, vitamin D, and bile acids .

Synthesis Analysis

Cells produce cholesterol through the de novo pathway in the endoplasmic reticulum (ER). A part of cholesterol is esterified with fatty acids by acyl-CoA cholesterol acyl transferase (ACAT) in ER and the esterified cholesterol is stored in lipid droplets (LDs). In addition, cells get cholesterol exogenously by the uptake of some lipoproteins, mainly low-density lipoprotein (LDL) .Molecular Structure Analysis

The molecular structure of this compound is similar to that of regular cholesterol. It is a sterol with a hydrophobic structure and a small headgroup, allowing it to readily flip-flop between the leaflets of membrane bilayers and be easily inserted and extracted by protein carriers .Chemical Reactions Analysis

This compound, like regular cholesterol, interacts with other components of cellular membranes. For instance, it forms lipid nanodomains with phospholipids such as sphingomyelin and phosphatidylserine . It also interacts with the D4 domain of Perfringolysin O (PFO), a cholesterol-binding toxin .Physical And Chemical Properties Analysis

This compound shares the physical and chemical properties of regular cholesterol. It is a key molecule in biology, serving as a major structural component of cell membranes and as a precursor of other vital compounds .Wissenschaftliche Forschungsanwendungen

Visualisierung von Cholesterin in Zellmembranen

Cholesterol-d4 kann in Verbindung mit Domäne 4 (D4) von Perfringolysin O (PFO), einem Cholesterin-bindenden Toxin, verwendet werden, um Cholesterin in Zellmembranen zu visualisieren . Diese Anwendung ist entscheidend für das Verständnis der Rolle von Cholesterin bei zellulären Ereignissen wie Signalübertragung, Virus-/Bakterieninfektion und Membrantransport.

Cholesterin-Transportstudien

Die Verbindung ist ein wichtiges Werkzeug für die Verfolgung der Cholesterinbewegung innerhalb von Zellen. Sie hilft bei der Identifizierung von Anomalien der intrazellulären Cholesterinverteilung, die charakteristisch für lysosomale Lipid-Speicherkrankheiten sind .

Entwicklung von Cholesterin-Biosensoren

Forscher haben neuartige Cholesterin-Biosensoren entwickelt, indem sie nicht-toxisches PFO oder die D4-Domäne isoliert verwendeten. Diese Biosensoren werden verwendet, um die Verteilung und Inhomogenität von Cholesterin in Zellmembranen zu überwachen .

Quantifizierung von Cholesterin

This compound kann zur Quantifizierung von freiem Cholesterin in Zellpopulationen und auf Einzelzellniveau verwendet werden. Dies geschieht mit Hilfe von fluoreszierenden Sonden, die spezifisch an Cholesterin binden, wie zum Beispiel das D4-Fragment von Perfringolysin O, das an GFP (GFP-D4) fusioniert ist .

Studien zur Bildung von Lipid-Nanodomänen

Das Verhalten von Cholesterin innerhalb von Lipid-Nanodomänen, die mit Cholesterin und Phospholipiden gebildet werden, kann mit this compound untersucht werden. Dies hilft bei der Aufklärung der molekularen Regulation des Cholesterin-Verhaltens in Membranen .

Forschung zum Cholesterin-Stoffwechsel

This compound wird verwendet, um den De-novo-Weg der Cholesterinproduktion im endoplasmatischen Retikulum und dessen anschließendem Transport zu zellulären Kompartimenten zu untersuchen. Es unterstützt auch das Verständnis der Veresterung von Cholesterin mit Fettsäuren durch Acyl-CoA-Cholesterin-Acyltransferase (ACAT) im ER .

Wirkmechanismus

Target of Action

Cholesterol-d4, a deuterated form of cholesterol, primarily targets cellular membranes . The cellular membrane of eukaryotes consists of phospholipids, sphingolipids, cholesterol, and membrane proteins . Among them, cholesterol is crucial for various cellular events such as signaling, viral/bacterial infection, and membrane trafficking .

Mode of Action

This compound interacts with its targets, the cellular membranes, by integrating into the lipid bilayer. It is known to form lipid nanodomains with phospholipids such as sphingomyelin and phosphatidylserine . This interaction results in changes in the physical properties of the membrane, influencing its fluidity and permeability.

Biochemical Pathways

Cells produce cholesterol through the de novo pathway in the endoplasmic reticulum (ER) and this lipid is transported to cellular compartments via either vesicular or non-vesicular routes . A part of cholesterol is esterified with fatty acids by acyl-CoA cholesterol acyl transferase (ACAT) in ER and the esterified cholesterol is stored in lipid droplets (LDs) . In addition, cells get cholesterol exogenously by the uptake of some lipoproteins, mainly low-density lipoprotein (LDL) . LDL internalized via the LDL receptor is transported to the multivesicular bodies (MVBs) through the endosomal pathway and degraded to release non-esterified cholesterol . Cholesterol derived from LDL utilizes two late endosomal proteins, NPC1 and NPC2, to escape from the lumen of the late endosomes (LEs) and then cholesterol is delivered to other cellular membranes .

Pharmacokinetics

The ADME properties of this compound are similar to those of cholesterol. After synthesis or uptake, cholesterol is distributed throughout the cell, both in the plasma membrane and in intracellular compartments . The distribution and bioavailability of cholesterol are regulated by a balance between synthesis, uptake, and efflux.

Result of Action

The integration of this compound into the cellular membranes results in the formation of lipid nanodomains, which play a crucial role in various cellular processes such as signal transduction, membrane trafficking, and protection against pathogens .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the presence of other lipids in the membrane can affect the integration of cholesterol into the membrane and the formation of lipid nanodomains . Furthermore, cellular factors such as the activity of enzymes involved in cholesterol metabolism can also influence the action of this compound .

Zukünftige Richtungen

The future directions in the study of Cholesterol-d4 could involve the development of novel cholesterol biosensors to uncover new insights into cholesterol in cellular membranes . Additionally, research could focus on understanding the basic characteristics of the structure and kinetics of membranes containing cholesterol .

Biochemische Analyse

Biochemical Properties

Cholesterol-d4, like its non-deuterated counterpart, interacts with a variety of biomolecules. It forms complexes with phospholipids and sphingolipids in the cellular membrane . These interactions influence the properties of the membrane, including its fluidity and permeability .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a critical role in the regulation of hedgehog signaling and defense against pathogens .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in non-vesicular transport facilitated by lipid transfer proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that the majority of membrane cholesterol is inaccessible to lipid transfer proteins due to sequestration via its complex formation with neighboring membrane lipids .

Metabolic Pathways

This compound is involved in the same metabolic pathways as cholesterol. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a similar manner to cholesterol. It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is similar to that of cholesterol. It can be found in various compartments or organelles, depending on specific targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,18D/t18?,19-,21+,22+,23-,24+,25+,26+,27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-CRNPSRDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747348 | |

| Record name | (3beta)-(25,26,26,26-~2~H_4_)Cholest-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

956029-28-0 | |

| Record name | (3beta)-(25,26,26,26-~2~H_4_)Cholest-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is Cholesterol-d4 used in studying lysosomal storage disorders like Niemann-Pick type C disease?

A1: this compound is a deuterated form of cholesterol, making it easily traceable in biological systems using mass spectrometry []. This allows researchers to follow the movement and processing of cholesterol within cells. In Niemann-Pick type C disease, there's impaired cholesterol trafficking within lysosomes. By using this compound loaded onto dextran particles (CholDex), researchers can quantitatively assess the ability of cells to process and esterify cholesterol, providing a functional test for the disease [].

Q2: How does the addition of cholesterol to a diet impact the bioavailability of carotenoids like astaxanthin and canthaxanthin in shrimp?

A2: Research on Penaeus monodon (shrimp) demonstrates that while astaxanthin and canthaxanthin have high apparent digestibility coefficients, their retention efficiencies in shrimp tissues are initially low []. Supplementing the diet with cholesterol significantly enhances the retention efficiency of both carotenoids, leading to increased concentrations in the shrimp's body, muscle, and shell []. This suggests that cholesterol plays a crucial role in the uptake, transport, or storage of these carotenoids within the shrimp.

Q3: Can you elaborate on the analytical techniques used to quantify this compound and its metabolites in biological samples?

A3: Both studies utilize mass spectrometry to quantify this compound and its metabolites. In the study investigating infant formula, isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC/MS/MS) is employed []. This method offers high sensitivity and selectivity for measuring this compound and its deuterated metabolites in complex mixtures like infant formula. In the Niemann-Pick type C disease study, tandem mass spectrometry (MS/MS) is used to determine the concentrations of this compound and its esterified form (d4-cholesteryl esters) in cell extracts [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxiranecarboxylic acid, 3-[(ethylamino)carbonyl]-, (2S,3S)- (9CI)](/img/no-structure.png)

![Oxireno[a]indolizine](/img/structure/B587497.png)

![ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B587502.png)